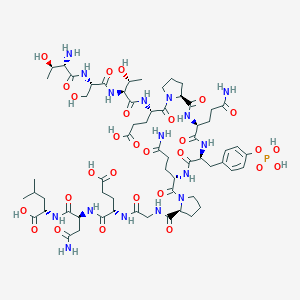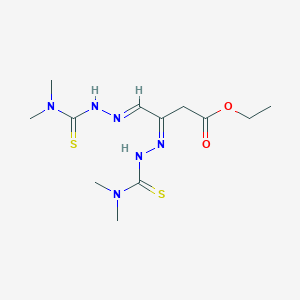
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) (EDDTC) is a chemical compound that has been studied extensively for its potential applications in scientific research. EDDTC is a member of the thiosemicarbazone family of compounds, which are known to have a wide range of biological activities. In
作用機序
The mechanism of action of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is not fully understood, but it is thought to involve the chelation of metal ions, such as iron and copper, that are essential for the growth and proliferation of cancer cells and bacteria. By chelating these metal ions, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) disrupts the normal functioning of these cells and inhibits their growth.
生化学的および生理学的効果
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to have a range of biochemical and physiological effects. In cancer cells, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to induce apoptosis, or programmed cell death, and inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In bacterial cells, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA.
実験室実験の利点と制限
One advantage of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is that it is relatively easy to synthesize and has a low toxicity profile. However, one limitation of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is that it is not very soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research on Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone). One area of interest is the development of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)-based therapies for cancer and infectious diseases. Another area of interest is the study of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)'s mechanism of action and its interactions with metal ions and other biomolecules. Additionally, there is potential for the development of new Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) derivatives with improved solubility and bioavailability.
合成法
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) can be synthesized through a simple two-step reaction. The first step involves the condensation of ethyl acetoacetate and thiosemicarbazide to form ethyl 2-(4,4-dimethylthiosemicarbazone)acetoacetate. The second step involves the oxidation of this compound with potassium permanganate to form Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone).
科学的研究の応用
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been studied for its potential applications in a variety of scientific fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disease research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to protect against the toxic effects of amyloid beta, a protein that is associated with Alzheimer's disease. In infectious disease research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to inhibit the growth of bacteria and viruses.
特性
CAS番号 |
140197-70-2 |
|---|---|
製品名 |
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) |
分子式 |
C12H22N6O2S2 |
分子量 |
346.5 g/mol |
IUPAC名 |
ethyl (3Z,4E)-3,4-bis(dimethylcarbamothioylhydrazinylidene)butanoate |
InChI |
InChI=1S/C12H22N6O2S2/c1-6-20-10(19)7-9(14-16-12(22)18(4)5)8-13-15-11(21)17(2)3/h8H,6-7H2,1-5H3,(H,15,21)(H,16,22)/b13-8+,14-9- |
InChIキー |
XOFAWCJBAGCQLP-MGDWIPCISA-N |
異性体SMILES |
CCOC(=O)C/C(=N/NC(=S)N(C)C)/C=N/NC(=S)N(C)C |
SMILES |
CCOC(=O)CC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
正規SMILES |
CCOC(=O)CC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
同義語 |
Cu-DM-Et DM-Et ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) Zn-DM-Et |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



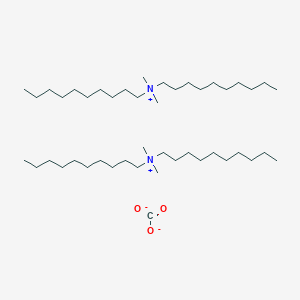
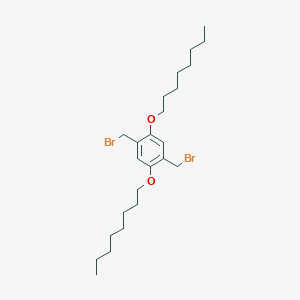
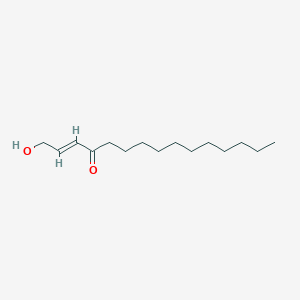
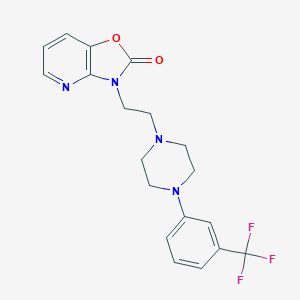
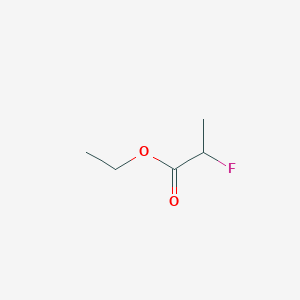
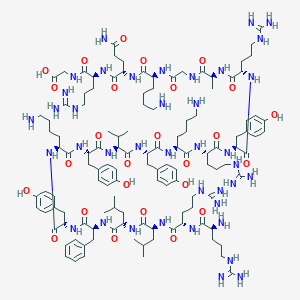
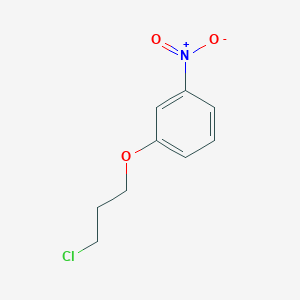
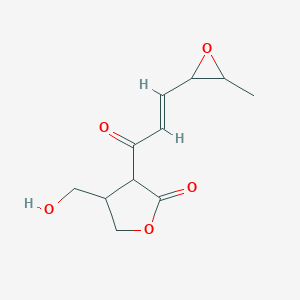
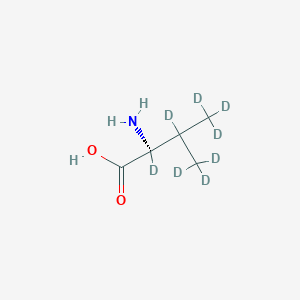
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
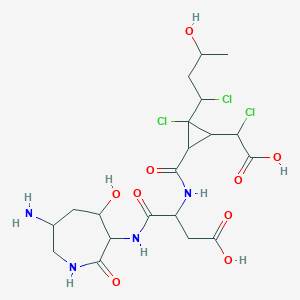
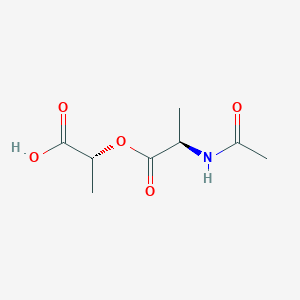
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
